1,1-Dibromoethane

Catalog No.
S1894075
CAS No.
557-91-5
M.F
C2H4Br2
M. Wt
187.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dibromoethane

CAS Number

557-91-5

Product Name

1,1-Dibromoethane

IUPAC Name

1,1-dibromoethane

Molecular Formula

C2H4Br2

Molecular Weight

187.86 g/mol

InChI

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3

InChI Key

APQIUTYORBAGEZ-UHFFFAOYSA-N

SMILES

CC(Br)Br

solubility

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether.
In water, 3.4X10+3 mg/L at 25 °C (est)

Canonical SMILES

CC(Br)Br

The exact mass of the compound 1,1-Dibromoethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether.in water, 3.4x10+3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dibromoethane (CAS 557-91-5), also known as ethylidene dibromide, is a geminal dihaloalkane, meaning both bromine atoms are attached to the same carbon atom. This structural arrangement is the primary determinant of its chemical reactivity, distinguishing it from its vicinal isomer, 1,2-dibromoethane. It is a colorless to slightly brown liquid at room temperature, soluble in many organic solvents but with limited solubility in water. Its principal value in procurement is as a specialized chemical intermediate, particularly in reactions where the specific reactivity of a geminal dihalide is required for controlled synthesis.

Direct substitution of 1,1-dibromoethane with its common isomer, 1,2-dibromoethane, is chemically unfeasible and leads to process failure. The positional difference of the bromine atoms—geminal (1,1-) versus vicinal (1,2-)—dictates fundamentally different outcomes in key synthetic reactions like elimination and hydrolysis. For example, dehydrobromination of 1,1-dibromoethane is a standard route to vinyl bromide, whereas the same reaction with 1,2-dibromoethane can proceed further to form acetylene, an often undesirable and hazardous byproduct. Similarly, hydrolysis of geminal dihalides yields aldehydes or ketones, while vicinal dihalides do not undergo this transformation readily. This makes isomer-specific procurement essential for achieving the desired product, yield, and process safety.

Distinct Thermal Profile Enables Process Separation and Control

1,1-Dibromoethane possesses a significantly lower boiling point compared to its vicinal isomer, 1,2-dibromoethane. Authoritative database values place the boiling point of 1,1-dibromoethane at approximately 108-109 °C. In contrast, the boiling point of 1,2-dibromoethane is consistently reported in the range of 131-132 °C. This substantial difference of over 20 °C is a critical parameter for process design.

Evidence DimensionBoiling Point (°C)
Target Compound Data108–109 °C
Comparator Or Baseline1,2-Dibromoethane: 131–132 °C
Quantified Difference~23 °C lower than 1,2-dibromoethane
ConditionsStandard atmospheric pressure

This significant boiling point differential allows for efficient separation from its common isomer and other higher-boiling process components via fractional distillation, enabling higher purity and better process control.

Defined Precursor for Vinyl Bromide Synthesis via Single Dehydrobromination

The geminal structure of 1,1-dibromoethane provides a direct and controlled pathway for the synthesis of vinyl bromide through a single elimination of hydrogen bromide. In contrast, the vicinal isomer, 1,2-dibromoethane, while also a precursor to vinyl bromide, presents a risk of a second elimination reaction. This subsequent reaction can produce acetylene, a potentially explosive and often undesirable byproduct in polymerization feedstocks, necessitating stricter process controls to ensure mono-elimination.

Evidence DimensionReaction Pathway Selectivity
Target Compound DataUndergoes single dehydrobromination to yield vinyl bromide.
Comparator Or Baseline1,2-Dibromoethane: Can undergo double dehydrobromination to form acetylene byproduct.
Quantified DifferenceQualitatively higher selectivity by avoiding a major byproduct pathway.
ConditionsBase-mediated elimination reaction (dehydrobromination).

Procuring 1,1-dibromoethane provides a more direct and inherently selective route to vinyl bromide, minimizing the formation of hazardous byproducts and potentially simplifying purification protocols.

Distinct Electrochemical Reduction Mechanism for Specialized Synthesis

The electrochemical reduction pathways of geminal and vicinal dihalides are fundamentally different. Vicinal dihalides like 1,2-dibromoethane typically undergo a concerted two-electron reduction, eliminating both halides to form an alkene (ethene). In contrast, geminal dihalides such as 1,1-dibromoethane are reduced stepwise, often forming intermediate carbanions or carbene-like species. This mechanistic divergence allows 1,1-dibromoethane to be used in synthetic routes that are inaccessible with its vicinal isomer.

Evidence DimensionElectrochemical Reduction Product
Target Compound DataForms intermediate carbanions/carbenes, enabling further functionalization.
Comparator Or Baseline1,2-Dibromoethane: Directly forms ethene via concerted elimination.
Quantified DifferenceFundamentally different reaction mechanism and product profile.
ConditionsElectrochemical reduction at a cathode.

For applications in electrosynthesis requiring the generation of ethylidene synthons or carbene-mediated reactions, 1,1-dibromoethane is the required isomer, as 1,2-dibromoethane will not produce the necessary reactive intermediates.

Feedstock for High-Purity Vinyl Bromide Production

As a direct precursor for vinyl bromide, 1,1-dibromoethane is specified in processes where minimizing the co-production of acetylene is critical for safety, catalyst longevity, or final polymer quality. Its single elimination pathway makes it the preferred feedstock for these controlled monomer syntheses.

Process Designs Requiring Thermal Separation from Isomers or Solvents

In complex reaction mixtures containing multiple brominated species or high-boiling solvents, the distinct, lower boiling point of 1,1-dibromoethane is a key processing advantage. It is the correct choice when downstream purification relies on fractional distillation to isolate the target compound from its common isomer, 1,2-dibromoethane.

Specialty Reagent in Organic and Organometallic Synthesis

Used as a reagent in organic synthesis where the ethylidene (`CH3CH=`) group is required. Its unique reactivity, distinct from the ethylene bridge (`-CH2CH2-`) provided by its vicinal isomer, makes it an essential building block for specific molecular architectures.

Color/Form

Liquid

XLogP3

2.3

Boiling Point

108.0 °C

Density

2.0555 g/cu cm at 20 °C

LogP

log Kow = 1.9 (est)

Melting Point

-63.0 °C
-63 °C

UNII

KJ8ZJY72QQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

25.57 mmHg
2.56X10+1 mm Hg at 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25620-62-6
557-91-5

Wikipedia

1,1-dibromoethane

General Manufacturing Information

Ethane, 1,1-dibromo-: ACTIVE

Dates

Last modified: 08-16-2023

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